molecular formula C10H8F5NO2 B2513358 Methyl 2-amino-2-(3,5-difluorophenyl)-3,3,3-trifluoropropanoate CAS No. 2248382-52-5

Methyl 2-amino-2-(3,5-difluorophenyl)-3,3,3-trifluoropropanoate

Cat. No.: B2513358
CAS No.: 2248382-52-5
M. Wt: 269.171
InChI Key: WBXBKDGCYWOWQK-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(3,5-difluorophenyl)-3,3,3-trifluoropropanoate is a synthetic organic compound characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-(3,5-difluorophenyl)-3,3,3-trifluoropropanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,5-difluoroaniline and methyl 3,3,3-trifluoropyruvate.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent such as dichloromethane or tetrahydrofuran is used.

    Catalysts and Reagents: A base such as triethylamine is often employed to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-amino-2-(3,5-difluorophenyl)-3,3,3-trifluoropropanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism by which Methyl 2-amino-2-(3,5-difluorophenyl)-3,3,3-trifluoropropanoate exerts its effects involves interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission and cellular metabolism, depending on its specific application.

Comparison with Similar Compounds

  • Methyl 2-amino-2-(4-fluorophenyl)-3,3,3-trifluoropropanoate
  • Methyl 2-amino-2-(2,4-difluorophenyl)-3,3,3-trifluoropropanoate

Comparison:

  • Uniqueness: The presence of the 3,5-difluoro substitution pattern in Methyl 2-amino-2-(3,5-difluorophenyl)-3,3,3-trifluoropropanoate imparts distinct electronic properties, making it more reactive in certain chemical reactions compared to its analogs.
  • Applications: While similar compounds may share some applications, the specific substitution pattern can influence the compound’s efficacy and selectivity in biological systems.

Properties

IUPAC Name

methyl 2-amino-2-(3,5-difluorophenyl)-3,3,3-trifluoropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F5NO2/c1-18-8(17)9(16,10(13,14)15)5-2-6(11)4-7(12)3-5/h2-4H,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXBKDGCYWOWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC(=C1)F)F)(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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